Phosphorochloridic acid, dibutyl ester

Description

Phosphorochloridic acid, dibutyl ester (chemical formula: C₈H₁₈ClO₃P) is a phosphorylating agent characterized by two butyl groups attached to a central phosphorus atom, which is also bonded to a chlorine atom and an oxygen atom. This compound is synthesized via the reaction of butan-1-ol with sodium hydroxide and phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) . It serves as a critical intermediate in organic synthesis, particularly in the phosphorylation of tacrine derivatives for medicinal chemistry applications . Its utility stems from its ability to transfer the phosphoryl group to nucleophiles such as amines or alcohols, enabling the formation of phosphoamidates or phosphoesters.

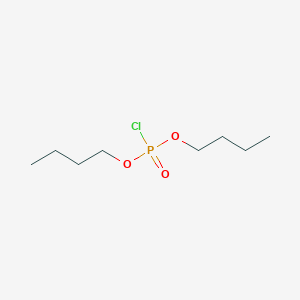

Structure

2D Structure

Properties

IUPAC Name |

1-[butoxy(chloro)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHRMYJNACSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231455 | |

| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-43-2 | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorochloridic acid, dibutyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable. Future studies should consider these factors to fully understand the compound’s behavior in different environments.

Biological Activity

Phosphorochloridic acid, dibutyl ester (often referred to as dibutyl phosphate or DBP), is a chemical compound with significant biological activity. This article explores its biological effects, mechanisms of action, and related research findings, drawing from diverse sources.

- Chemical Formula : C8H19O4P

- Molecular Weight : 210.21 g/mol

- CAS Number : 107-66-4

- IUPAC Name : Dibutyl hydrogen phosphate

Dibutyl phosphate is an organophosphate ester, commonly used in various industrial applications, including as a solvent and plasticizer. Its structure allows it to interact with biological systems, leading to both beneficial and adverse effects.

Biological Activity Overview

Dibutyl phosphate exhibits a range of biological activities, particularly in relation to its interaction with enzymes and cellular processes. Key findings from recent studies include:

- Esterase Activity Induction : Research has demonstrated that DBP can induce esterase production in fungi such as Fusarium culmorum and Fusarium oxysporum. In liquid fermentation studies, high concentrations of DBP (1,500 and 2,000 mg/L) did not inhibit fungal growth but enhanced esterase activity significantly, indicating potential for bioremediation applications .

- Toxicological Effects : Toxicological assessments have shown that DBP can lead to decreased locomotor activity and other signs of toxicity in animal models. In studies involving rats, administration of DBP resulted in urinary bladder hyperplasia and degeneration of bladder mucosa at high doses (≥100 mg/kg bw/day) . Long-term exposure has been linked to carcinogenic effects, particularly in the urinary bladder .

- Mechanism of Action : The biological effects of dibutyl phosphate are believed to stem from its ability to hydrolyze into more reactive species that can interfere with cellular functions. For instance, the hydrolysis products may affect DNA synthesis and cellular signaling pathways .

Case Study 1: Esterase Activity in Fungi

A study investigated the effect of dibutyl phosphate on the growth and enzymatic activity of Fusarium culmorum and Fusarium oxysporum. The results indicated that:

- Maximum esterase activity was recorded at 208.5 U/L for F. culmorum at 2,000 mg/L after 48 hours.

- F. oxysporum showed peak enzymatic activity (292.5 U/L) after 168 hours at 1,500 mg/L.

- Both fungi demonstrated enhanced growth rates and biomass yield when supplemented with DBP compared to control media .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological study:

- Rats were administered varying doses of DBP (up to 3500 ppm).

- Observed effects included reduced body weight gain and significant histopathological changes in the liver and bladder.

- The study concluded that prolonged exposure led to increased incidence of hepatocellular adenomas in male rats .

Table 1: Summary of Biological Effects of Dibutyl Phosphate

Table 2: Toxicological Findings from Animal Studies

Comparison with Similar Compounds

Research Findings

- Synthetic Utility : Dibutyl ester’s stability and moderate reactivity make it ideal for multi-step syntheses, as demonstrated in the preparation of tacrine-based acetylcholinesterase inhibitors .

- Comparative Studies : Diethyl ester exhibits faster reaction kinetics than dibutyl ester in phosphorylation of primary alcohols, but yields are comparable .

- Novel Derivatives: Bis(p-nitrobenzyl) ester has been explored in prodrug designs to enhance cellular uptake of phosphorylated therapeutics .

Preparation Methods

Direct Reaction of Phosphorus Oxychloride with Butanol

A widely adopted method involves the direct reaction of phosphorus oxychloride with n-butanol under controlled conditions. This one-step process, detailed in CN102351896B , emphasizes minimizing intermediate steps to reduce waste and energy consumption.

Reaction Protocol :

-

Synthesis : Phosphorus oxychloride (0.90–1.10 mol) is mixed with excess n-butanol (2.20–2.30 mol) at 0–10°C to prevent thermal decomposition. The exothermic reaction is moderated using a supercooled water jacket and condenser.

-

Curing : The mixture is gradually heated to 25–35°C and stirred for 2–3 hours, allowing HCl gas to be absorbed by residual butanol.

-

Acid Discharge : Unreacted HCl is neutralized using a 15–25% sulfuric acid solution, adjusting the pH to 5.5–6.0.

-

Alkali Washing : The crude product is washed with dilute sodium hydroxide to remove acidic impurities.

-

Refining : Vacuum distillation at 115–125°C (18 mmHg) yields dibutyl phosphate with ≥97% purity.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–35°C |

| Butanol:POCl₃ Molar Ratio | 2.2–2.3:1 |

| Final Purity | ≥97% |

| Acid Number | 259–267 mg KOH/g |

This method achieves high purity but requires meticulous pH control during acid washing to avoid ester hydrolysis.

Two-Step Synthesis via Intermediate Chloridates

US4034023A discloses a two-step process involving phenol as an intermediate, producing a mixed phosphate ester composition containing dibutyl phenyl phosphate. While primarily targeting tributes, this method offers insights into optimizing dibutyl ester yields.

Reaction Protocol :

-

Chloridate Formation : POCl₃ reacts with phenol (1:0.8–1.0 molar ratio) at 40–100°C to form phenyl phosphorodichloridate and diphenyl phosphorochloridate. Hydrogen chloride is continuously removed to drive the reaction.

-

Butanol Esterification : The chloridate mixture is reacted with excess n-butanol (<35°C) to produce tributyl phosphate, dibutyl phenyl phosphate, and butyl diphenyl phosphate.

-

Purification : Sequential caustic washing (15–25% NaOH), solvent stripping, and vacuum drying (70–100°C at 10 mmHg) yield a mixed ester product.

Key Data :

| Parameter | Value |

|---|---|

| POCl₃:Phenol Ratio | 1:0.8–1.0 |

| Esterification Temp | <35°C |

| Final Composition | 62–80% Dibutyl Phenyl Phosphate |

This method highlights the trade-off between mixed ester utility and the need for advanced separation techniques to isolate dibutyl phosphate.

Reaction Optimization and Kinetic Considerations

Temperature and Stoichiometry

Both methods underscore the importance of low temperatures (0–35°C) during esterification to suppress side reactions like triester formation. Excess butanol (≥2.2 mol per mole POCl₃) ensures complete chloride substitution, while higher temperatures (>40°C) accelerate hydrolysis and reduce yields.

Catalytic and Solvent Effects

Purification and Quality Control

Caustic Washing

Treatment with concentrated NaOH (15–25%) at <30°C removes acidic byproducts like hydrogen chloride and partial esters. Maintaining a pH >11 during washing prevents product degradation.

Vacuum Distillation

Solvent stripping under vacuum (10–100 mmHg) at 70–100°C eliminates unreacted butanol and low-boiling impurities. The Chinese patent reports a residual butanol content of <50 ppm after distillation.

Analytical Validation

Quality metrics include:

-

Acid Number : 259–267 mg KOH/g (indicative of free acid content).

-

Refractive Index : 1.426–1.432 at 20°C.

Industrial Applications and Scalability

Dibutyl phosphate’s thermal stability and lubricity make it ideal for aircraft hydraulic fluids , where mixed phosphate esters (e.g., dibutyl phenyl phosphate) resist degradation at extreme temperatures. The Chinese method’s emphasis on waste reduction (e.g., recycling butanol via neutralization) aligns with green chemistry principles, offering a scalable solution for high-purity production .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing phosphorochloridic acid, dibutyl ester in anhydrous conditions?

- Methodology : Use Schlenk-line techniques or gloveboxes to exclude moisture, as hydrolysis is a major degradation pathway for organophosphorus chlorides. Equip reaction setups with calcium chloride drying tubes. React dibutanol with phosphorus trichloride (PCl₃) in a 2:1 molar ratio under inert gas (argon/nitrogen), with slow addition to control exothermicity. Monitor reaction completion via <sup>31</sup>P NMR to detect residual PCl₃ (δ ~ +200 ppm) .

- Data Validation : Compare the product’s boiling point (predicted: 180–190°C) and IR spectrum (P=O stretch ~1270 cm⁻¹, P-Cl ~580 cm⁻¹) with literature.

Q. How can researchers quantify trace amounts of this compound in complex matrices?

- Methodology : Employ liquid-liquid extraction (LLE) using dichloromethane, followed by derivatization with 4-nitrobenzyl bromide to enhance UV detectability. Analyze via reversed-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, λ = 254 nm). Calibrate with a 5-point standard curve (1–100 ppm) .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove phospholipids and other organophosphates .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities between this compound and its phosphonic acid analogs?

- Methodology : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ions:

- This compound : [C8H18ClO3P]<sup>+</sup> (calc. 228.0692).

- Phosphonic acid dibutyl ester : [C8H19O3P]<sup>+</sup> (calc. 194.1074).

Pair with <sup>31</sup>P NMR: phosphorochloridic acid (δ +5 to +10 ppm) vs. phosphonic acid (δ +25–30 ppm) .

Q. How do steric effects from dibutyl groups influence nucleophilic substitution kinetics compared to diethyl analogs?

- Experimental Design : Conduct kinetic studies using pyridine as a nucleophile in acetonitrile. Compare second-order rate constants (k2) via UV-Vis at 300 nm.

- Findings : Dibutyl esters exhibit 3–5x slower reactivity due to hindered access to the electrophilic phosphorus center. Activation energy (Ea) increases by ~15 kJ/mol compared to diethyl esters .

Data Contradictions & Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers reconcile this?

- Analysis : Discrepancies arise from purity levels (e.g., trace HCl accelerates decomposition). Conduct thermogravimetric analysis (TGA) under nitrogen:

- Pure compound : Decomposes at 220°C.

- Contaminated samples : Degrade at 150–170°C.

Methodological Best Practices

Q. What protocols minimize hydrolysis during long-term storage?

- Storage : Use amber glass vials under argon at –20°C. Add stabilizers (e.g., 0.1% triethylamine) to neutralize HCl byproducts. Monitor purity quarterly via GC-MS .

Q. How to troubleshoot low yields in esterification reactions?

- Checklist :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.